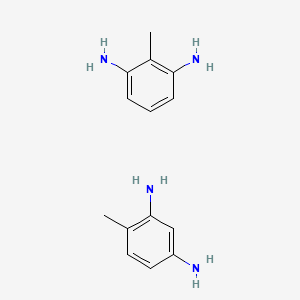

2,4/2,6-Diaminotoluene

Description

BenchChem offers high-quality 2,4/2,6-Diaminotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4/2,6-Diaminotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H20N4 |

|---|---|

Molecular Weight |

244.34 g/mol |

IUPAC Name |

2-methylbenzene-1,3-diamine;4-methylbenzene-1,3-diamine |

InChI |

InChI=1S/2C7H10N2/c1-5-2-3-6(8)4-7(5)9;1-5-6(8)3-2-4-7(5)9/h2*2-4H,8-9H2,1H3 |

InChI Key |

GWXQNFKETHVQIZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N)N.CC1=C(C=CC=C1N)N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N.CC1=C(C=CC=C1N)N |

Origin of Product |

United States |

Foundational & Exploratory

A Tale of Two Isomers: An In-depth Technical Guide to 2,4-Diaminotoluene and 2,6-Diaminotoluene

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, applications, and divergent toxicological profiles of 2,4-diaminotoluene (CAS 95-80-7) and 2,6-diaminotoluene (CAS 823-40-5).

Abstract

Diaminotoluenes (DATs), specifically the 2,4- and 2,6-isomers, are foundational chemical intermediates, primarily serving as precursors to toluene diisocyanate (TDI) for the production of polyurethanes.[1] While structurally similar, these isomers exhibit distinct physicochemical properties and, most critically, divergent toxicological and carcinogenic profiles. This guide provides a comprehensive technical analysis of 2,4-diaminotoluene (2,4-DAT) and 2,6-diaminotoluene (2,6-DAT), elucidating the subtle structural nuances that dictate their industrial utility and biological fate. We will explore their synthesis, comparative properties, principal applications, and the mechanistic basis for their differing health implications, alongside validated analytical methodologies for their separation and quantification.

Introduction: The Significance of Isomeric Position

Toluene can be di-aminated at six different positions, but the 2,4- and 2,6-isomers are of the greatest commercial significance.[2] They are the primary feedstocks for the synthesis of 2,4- and 2,6-toluene diisocyanate, which are typically produced and used as an 80/20 or 65/35 mixture.[2] The seemingly minor difference in the placement of an amino group—para versus ortho to the methyl group—profoundly influences the molecule's symmetry, reactivity, and interaction with biological systems. This guide will dissect these differences, offering a clear and detailed comparison for the scientific community.

Physicochemical Properties: A Comparative Analysis

While both isomers are colorless to brown crystalline solids at room temperature, their physical properties show slight but important variations that influence their handling, separation, and environmental fate.[3]

| Property | 2,4-Diaminotoluene (CAS 95-80-7) | 2,6-Diaminotoluene (CAS 823-40-5) |

| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol | 122.17 g/mol |

| Appearance | Colorless to brown, needle-shaped crystals[4] | Colorless prisms[3] |

| Melting Point | 97-99 °C[1] | 105-106 °C[3] |

| Boiling Point | 283-285 °C[1] | 289 °C[3] |

| Water Solubility | Slightly soluble; 7.74 g/L at 25°C[4] | Poor solubility in water[3] |

| Solubility in Organics | Soluble in alcohol, ether, benzene | Soluble in ethanol, benzene[3] |

| Vapor Pressure | 0.249 mm Hg at 25 °C[5] | 0.000246 mm Hg at 25 °C (extrapolated)[3] |

The higher melting point of the 2,6-isomer can be attributed to its more symmetrical structure, allowing for more efficient crystal packing. The differences in solubility and vapor pressure are critical considerations for environmental risk assessment and the design of analytical extraction procedures.

Synthesis and Industrial Production

The primary route for the industrial production of both 2,4-DAT and 2,6-DAT involves a two-step process starting from toluene.

Caption: Contrasting metabolic fates of 2,4-DAT and 2,6-DAT.

Analytical Methodologies for Isomer Separation

The co-occurrence of 2,4-DAT and 2,6-DAT in industrial processes and as potential environmental contaminants necessitates robust analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique. [6]

Experimental Protocol: HPLC Separation of DAT Isomers

This protocol is a representative method for the separation and quantification of 2,4-DAT and 2,6-DAT in biological matrices like urine and plasma, demonstrating the feasibility of their baseline separation. [6] Objective: To resolve and quantify 2,4-diaminotoluene and 2,6-diaminotoluene.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector (set to 250 nm)

-

Normal-Phase Chromatography Column

Reagents:

-

Acetonitrile (HPLC grade)

-

Chloroform (HPLC grade, water-saturated)

-

Methylene Chloride (for extraction)

-

2,4-Diaminotoluene and 2,6-Diaminotoluene analytical standards

Procedure:

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing acetonitrile and water-saturated chloroform in an 8:2 (v/v) ratio. [6] * Degas the mobile phase before use.

-

-

Sample Preparation (from Urine/Plasma):

-

Spike a known volume of the biological matrix (e.g., 1 mL of urine or plasma) with a known amount of DAT standard for recovery experiments.

-

Perform a liquid-liquid extraction using methylene chloride to isolate the analytes from the matrix. [6] * Evaporate the methylene chloride extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the mobile phase.

-

-

Chromatographic Analysis:

-

Set the HPLC flow rate appropriately for the column dimensions.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume (e.g., 10 µL) of the prepared sample or standard solution onto the column.

-

Monitor the elution profile at 250 nm. 2,6-DAT and 2,4-DAT will be resolved as sharp, distinct peaks within approximately 3 minutes. [6]

-

-

Quantification:

-

Generate a calibration curve by injecting a series of standard solutions of known concentrations.

-

Plot peak height or area against concentration. The relationship should be linear over a range of 0.025-2 µg for both compounds. [6] * Determine the concentration of DAT isomers in the unknown samples by comparing their peak responses to the calibration curve.

-

Rationale for Method Selection:

-

Normal-Phase HPLC: This mode provides excellent selectivity for these polar aromatic amines, allowing for rapid and sharp peak resolution. [6]* UV Detection at 250 nm: Both isomers exhibit strong absorbance at this wavelength, providing high sensitivity for detection, allowing for quantification in the nanogram range. [6]* Methylene Chloride Extraction: This solvent provides efficient and quantitative recovery of 2,4-DAT from biological matrices like urine and plasma. [6] Other analytical techniques, such as Gas Chromatography (GC) coupled with various detectors, are also employed, often after derivatization of the amine groups to improve volatility and chromatographic performance. [7]

Conclusion

2,4-diaminotoluene and 2,6-diaminotoluene are industrially vital chemicals that exemplify the critical importance of isomeric structure in determining chemical and biological properties. While their primary application as precursors to polyurethanes is shared, their toxicological profiles are markedly different. The established carcinogenicity of 2,4-DAT necessitates stringent control over occupational and environmental exposure. In contrast, 2,6-DAT appears to follow a metabolic pathway that confers a lower risk of carcinogenicity. A thorough understanding of these differences, supported by robust analytical methodologies, is essential for the safe handling, risk assessment, and informed application of these important chemical building blocks in research and industry.

References

-

Weisburger, E. K., et al. (1978). High-performance Liquid Chromatography of 2,6- And 2,4-diaminotoluene, and Its Application to the Determination of 2,4-diaminotoluene in Urine and Plasma. Journal of Chromatography A. Available at: [Link]

-

Ataman Kimya. 2,4-DIAMINOTOLUENE. Available at: [Link]

-

National Center for Biotechnology Information. 2,6-Diaminotoluene | C7H10N2 | CID 13205 - PubChem. Available at: [Link]

-

National Toxicology Program. (2021). 2,4-Diaminotoluene - 15th Report on Carcinogens. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Toluene diisocyanate. Available at: [Link]

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition - 2,4‑Diaminotoluene. Available at: [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (1994). 2,4- and 2,6-TOLUENEDIAMINE (in the presence of isocyanates) 5516. Centers for Disease Control and Prevention. Available at: [Link]

-

Wikipedia. 2,4-Diaminotoluene. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Toluene-2,4-Diamine. Available at: [Link]

-

National Center for Biotechnology Information. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem. Available at: [Link]

-

Organic Syntheses. 2,4-diaminotoluene. Available at: [Link]

-

International Agency for Research on Cancer (IARC). (1999). 5. OTHER DATA RELEVANT TO AN EVALUATION OF CARCINOGENICITY AND ITS MECHANISMS 5A. Metallic Medical and Dental Materials. IARC Publications. Available at: [Link]

-

International Programme on Chemical Safety (IPCS). (1987). Diaminotoluenes (EHC 74, 1987). Inchem.org. Available at: [Link]

-

New Jersey Department of Health. DIAMINOTOLUENES (mixed isomers) HAZARD SUMMARY. Available at: [Link]

Sources

- 1. 2,4-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 2. Toluene diisocyanate - Wikipedia [en.wikipedia.org]

- 3. 2,6-Diaminotoluene | C7H10N2 | CID 13205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. epa.gov [epa.gov]

- 6. High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdc.gov [cdc.gov]

Metabolic Pathway of Toluene Diisocyanate (TDI) to Diaminotoluene (TDA) In Vivo

Executive Summary

The metabolic fate of toluene diisocyanate (TDI) is defined by a kinetic competition between spontaneous chemical hydrolysis and enzymatic conjugation. Unlike stable xenobiotics, TDI is a highly reactive electrophile. Upon inhalation or ingestion, it does not circulate freely in the blood; rather, it rapidly haptenizes macromolecules or hydrolyzes to form toluene diamine (TDA).

This guide dissects the in vivo transformation of TDI to TDA, clarifying the distinction between biological generation (gastric hydrolysis) and analytical generation (laboratory hydrolysis of conjugates). It provides researchers with the mechanistic grounding and self-validating protocols necessary to distinguish between free TDA exposure and TDI-derived adducts.

The Chemistry of Reactivity: The Isocyanate Imperative

To understand the metabolic pathway, one must first accept that TDI is not metabolized in the traditional sense of enzymatic substrate recognition. It is chemically driven by the isocyanate group (

The Hydrolysis Mechanism

In aqueous environments (e.g., mucous membranes, stomach acid), the isocyanate carbon is attacked by water. This is the primary route for "free" TDA formation in vivo.

-

Carbamylation:

(Unstable Carbamic Acid) -

Decarboxylation:

(Amine Formation)

Key Insight: In the acidic environment of the stomach (pH 1.5–3.5), this reaction is accelerated. If TDI is swallowed (via mucociliary clearance), a significant portion converts to TDA before absorption.

The Conjugation Competition

In the blood (pH 7.4) and lung lining fluid, TDI competes for nucleophiles stronger than water:

-

Sulfhydryl groups (-SH): Glutathione (GSH) conjugation.

-

Amino groups (-NH2): Lysine residues on Albumin or N-terminal valine on Hemoglobin.

Critical Distinction: "TDA" detected in urine is rarely free TDA. It is usually an acetylated metabolite or a hydrolyzed conjugate.

In Vivo Metabolic Pathways

The following diagram illustrates the bifurcated fate of TDI: the Hydrolytic Pathway (leading to TDA) and the Conjugative Pathway (leading to adducts).

Visualization: The Metabolic Fate of TDI

Figure 1: The dual pathway of TDI. Route A (Hydrolysis) dominates in the stomach, generating TDA. Route B (Conjugation) dominates in the blood, forming adducts. Both converge in urinary excretion of conjugated amines.

The TDA Bioactivation Loop

Once TDA is formed (or absorbed), it undergoes hepatic metabolism similar to other aromatic amines:

-

N-Acetylation (Detoxification): Catalyzed by N-acetyltransferase 1 and 2 (NAT1/NAT2). This forms Monoacetyl-TDA and Diacetyl-TDA.

-

N-Oxidation (Toxification): Catalyzed by CYP450 (specifically CYP1A2). This forms N-hydroxy-TDA, which can bind to DNA, leading to mutagenicity.

Analytical Workflows: Deconvoluting the Signal

Researchers often confuse "TDA levels" with "TDI exposure." The following protocol is the industry standard for determining total isocyanate load by converting all labile conjugates back to TDA.

Protocol: Acid Hydrolysis for Total TDA Determination

Objective: Release TDA from urinary acetyl-conjugates and protein adducts to quantify total exposure.

Reagents:

-

6M Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH, 50% w/v)

-

Toluene (HPLC Grade)

-

Derivatizing Agent: Heptafluorobutyric anhydride (HFBA)[1]

-

Internal Standard: 2,4-TDA-d3 (Deuterated)

Step-by-Step Methodology:

-

Hydrolysis:

-

Aliquot 2 mL of urine into a glass screw-cap tube.

-

Add 20 µL of Internal Standard (TDA-d3).

-

Add 0.5 mL of 6M HCl.

-

Critical Step: Incubate at 100°C for 2 hours .

-

Why: This harsh condition is required to cleave the amide bond of N-acetyl-TDA and the carbamate linkages of protein adducts.

-

-

Extraction:

-

Cool sample to room temperature.

-

Alkalinize by adding 1.5 mL of 50% NaOH (pH > 12).

-

Why: TDA is an amine (

). High pH ensures it is uncharged and extractable into organic solvent. -

Add 2 mL Toluene. Vortex for 5 mins. Centrifuge to separate phases.

-

-

Derivatization:

-

Transfer the organic (upper) layer to a clean vial.

-

Add 50 µL HFBA. Incubate at 60°C for 30 mins.

-

Why: Free amines interact with GC column silanols, causing tailing. HFBA replaces the hydrogens on the amine with fluorinated acyl groups, increasing volatility and mass (improving MS sensitivity).

-

-

Quantification (GC-MS/MS):

-

Monitor ions specific to the HFBA-TDA derivative.

-

Calculate concentration based on the ratio to TDA-d3.

-

Visualization: Analytical Workflow

Figure 2: The standard workflow for converting biological TDI metabolites into detectable TDA derivatives.

Quantitative Data Summary

The following table summarizes the biological half-lives and conversion rates, essential for pharmacokinetic modeling.

| Parameter | 2,4-TDI (Isomer) | 2,6-TDI (Isomer) | Notes |

| Plasma Half-life (Adducts) | ~21 days | ~21 days | Corresponds to the half-life of albumin/hemoglobin. |

| Urinary Half-life (TDA) | 2–5 hours | 2–5 hours | Rapid excretion of acetylated metabolites. |

| Hydrolysis Rate ( | Fast | Slow | Steric hindrance in 2,6-TDI slows hydrolysis slightly. |

| Major Urinary Metabolite | Diacetyl-2,4-TDA | Diacetyl-2,6-TDA | Requires acid hydrolysis to detect as TDA.[1] |

Toxicology & Risk Assessment

Carcinogenicity

While TDI is classified as a possible human carcinogen (Group 2B), TDA is a well-established animal carcinogen (Group 2B). The risk assessment relies on the "metabolic activation" theory:

-

TDI itself reacts with DNA less efficiently due to rapid hydrolysis/conjugation.

-

TDA, once formed, undergoes N-oxidation to form hydroxylamines. These electrophiles form covalent adducts with Guanine bases (C8-guanine), leading to replication errors.

Sensitization (Asthma)

TDI sensitization is mediated by the haptenization pathway (Route B in Figure 1), not the TDA pathway. The isocyanate group binds to airway proteins (e.g., keratin, albumin), creating "neo-antigens" that trigger an IgE or IgG immune response.

-

Clinical Note: Measuring TDA in urine confirms exposure, but it does not predict sensitization risk, as sensitization depends on the protein adduct burden, not the hydrolyzed amine.

References

-

IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1986). Toluene Diisocyanates.[2][3][4][5][6][7] Vol 39. World Health Organization. Link

-

Sabbioni, G., & Sepai, O. (1995). Determination of hemoglobin adducts of toluene diisocyanates in humans.[8][9] Journal of Chromatography B. Link

-

Skarping, G., et al. (1994). Biological monitoring of isocyanates and related amines. Scandinavian Journal of Work, Environment & Health. Link

-

National Toxicology Program (NTP). (1986). Toxicology and Carcinogenesis Studies of Commercial Grade 2,4(80%)- and 2,6(20%)-Toluene Diisocyanate in F344/N Rats and B6C3F1 Mice.[7] TR 251. Link

-

Centers for Disease Control and Prevention (CDC). (2016). NIOSH Manual of Analytical Methods (NMAM) Method 2535: Toluene Diamine.Link

Sources

- 1. Exposure to 2,4- and 2,6-toluene diisocyanate (TDI) during production of flexible foam: determination of airborne TDI and urinary 2,4- and 2,6-toluenediamine (TDA) - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Toluene Diisocyanate Methylenediphenyl Diisocyanate | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. americanchemistry.com [americanchemistry.com]

- 4. Toluene diisocyanate - Wikipedia [en.wikipedia.org]

- 5. Modeling formation and distribution of toluene-2,4-diamine (TDA) after spillage of toluene-2,4-diisocyanate (TDI) into a river - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Absorption, distribution, metabolism, and excretion of methylene diphenyl diisocyanate and toluene diisocyanate: Many similarities and few differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The carcinogenic activity of commercial grade toluene diisocyanate in rats and mice in relation to the metabolism of the 2,4- and 2,6-TDI isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo and in vitro reactions of toluene diisocyanate isomers with guinea pig hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

role of 2,4-diaminotoluene as an intermediate in polyurethane synthesis

The following technical guide details the critical role of 2,4-diaminotoluene (2,4-DAT) as the obligate precursor to Toluene Diisocyanate (TDI), the feedstock for flexible polyurethane foams.

Content Type: Technical Whitepaper | Focus: Synthesis, Mechanism, and Quality Control

Executive Summary

In the hierarchy of polyurethane (PU) precursors, 2,4-diaminotoluene (2,4-DAT) acts as the definitive "molecular bridge" between basic petrochemicals and functional polymers. It is the immediate amine precursor to 2,4-Toluene Diisocyanate (2,4-TDI) , the dominant isocyanate used in flexible foams for bedding, furniture, and automotive seating.

For researchers and application scientists, understanding 2,4-DAT is not merely about synthesis; it is about controlling the isomer distribution and amine purity that dictate the final polymer’s cross-linking density and mechanical resilience. This guide analyzes the hydrogenation mechanisms, the steric-driven reactivity of the resulting isocyanate, and the rigorous safety protocols required for this Group 2B carcinogen.

Molecular Architecture & Synthesis

The industrial utility of 2,4-DAT stems from its production via the catalytic hydrogenation of 2,4-dinitrotoluene (DNT) .[1][2] This step is thermodynamically favorable but kinetically sensitive to catalyst selectivity.

The Hydrogenation Mechanism

The conversion of DNT to DAT is a highly exothermic reduction (

-

Reaction Selectivity: The reduction proceeds stepwise. The nitro group at the 4-position is typically reduced first due to lower steric hindrance compared to the 2-position (flanked by the methyl group).

-

Critical Intermediates: The presence of 4-hydroxylamino-2-nitrotoluene is a key quality indicator. Incomplete reduction leads to colored impurities and catalytic poisoning in the subsequent phosgenation step.

Data: Catalyst Performance Metrics

| Catalyst System | Pressure (MPa) | Temp (°C) | Selectivity (DAT) | Notes |

| Raney Nickel | 1.0 - 5.0 | 100 - 150 | >98% | Requires strict pH control to prevent Ni leaching. |

| Pd/C (5%) | 0.5 - 2.0 | 80 - 120 | >99% | Higher activity; susceptible to poisoning by sulfur/CO. |

| Fe / HCl | Atmospheric | 100 (Reflux) | ~90% | Legacy lab-scale method; generates significant iron sludge waste. |

Expert Insight: While noble metals (Pd/Pt) offer higher activity at lower pressures, Raney Nickel remains the workhorse for bulk production due to cost-efficiency and resistance to feed impurities.

The Critical Conversion: Phosgenation

The defining role of 2,4-DAT is its transformation into 2,4-TDI via phosgenation .[3] This is the step where the "intermediate" becomes the "monomer."

Mechanism: The "Phosgenation First" Pathway

The reaction between 2,4-DAT and phosgene (

-

Primary Amine Attack:

-

Thermal Elimination:

Modern processes utilize Gas-Phase Phosgenation , which reduces residence time from minutes to seconds (approx.[4] 20s), drastically lowering the solvent inventory (typically ortho-dichlorobenzene) and energy load.[5]

Visualization: The Synthesis Pathway

The following diagram illustrates the flow from Toluene to the final Polyurethane network, highlighting the central position of 2,4-DAT.[3]

Figure 1: The synthesis workflow highlighting 2,4-DAT as the obligate intermediate in the toluene-to-polyurethane value chain.

Polymer Physics: The "Steric Effect"

Why is the 2,4-isomer preferred over the 2,6-isomer? The answer lies in differential reactivity , a property inherited from the DAT structure.

In 2,4-TDI (derived directly from 2,4-DAT):

-

4-Position NCO: Highly reactive. It is unhindered and reacts rapidly with polyol hydroxyl groups to extend the polymer chain.

-

2-Position NCO: Sterically hindered by the adjacent methyl group at position 1. Its reaction rate is 4–6 times slower than the 4-position.

Significance: This reactivity gap allows for the formation of stable pre-polymers . Manufacturers can react the 4-position first to create a linear chain, and then activate the 2-position later (via heat or catalysis) to cross-link the material (curing). This control is impossible with symmetric isocyanates like MDI.

Safety & Toxicology (E-E-A-T)

For drug development professionals and toxicologists, handling 2,4-DAT requires rigorous adherence to safety standards. It is not merely a chemical reagent but a biological hazard.

-

Carcinogenicity: Classified by IARC as Group 2B (Possibly carcinogenic to humans).[6][7] In animal studies (F344 rats), oral exposure caused hepatocellular carcinoma.[8]

-

Metabolism: 2,4-DAT is a known metabolite of polyurethane foam degradation (e.g., in medical implants). It is acetylated in the liver to form N,N'-diacetyl-2,4-toluenediamine.

-

Handling:

-

Containment: Use a glovebox or Class II Biosafety Cabinet.

-

PPE: Double nitrile gloves (breakthrough time <15 min for aromatic amines), Tyvek suit, and P100 respirator.

-

Deactivation: Spills should be treated with a mixture of water, concentrated sulfuric acid, and potassium permanganate to oxidize the amine.

-

Experimental Protocol: Determination of Amine Value

In research settings, verifying the purity of 2,4-DAT is critical before polymerization. The standard "Amine Value" titration is the most robust self-validating method.

Objective: Quantify the amine content (mg KOH/g) to assess purity and equivalent weight.

Reagents

-

Solvent: Glacial Acetic Acid (Anhydrous).

-

Titrant: 0.1 N Perchloric Acid (

) in Glacial Acetic Acid. -

Indicator: Crystal Violet (0.1% w/v in acetic acid) or Potentiometric Electrode.

Step-by-Step Methodology

-

Preparation: Dissolve approximately 0.2g of the 2,4-DAT sample (weighed to 0.1 mg precision) in 50 mL of Glacial Acetic Acid.

-

Why: Acetic acid acts as a leveling solvent, enhancing the basicity of the weak aromatic amine, allowing for a sharp endpoint.[9]

-

-

Blank: Prepare a blank solution containing only the solvent.

-

Titration: Titrate with 0.1 N

.-

Visual Endpoint: Color change from violet to blue-green.

-

Potentiometric Endpoint: Plot mV vs. Volume; the inflection point is the endpoint.

-

-

Calculation:

- : Volume of titrant (mL)

- : Normality of titrant

- : Weight of sample (g)

- : Molecular weight of KOH

Visualization: Reactivity & Analysis

Figure 2: Dual workflow showing the QC pathway (left) and the differential reactivity utilized in polymer synthesis (right).

References

-

International Agency for Research on Cancer (IARC). (1987).[6] Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42. World Health Organization.[10] [Link]

-

Mettler Toledo. (2008). Determination of the Amine Value by Non-Aqueous Titration.[9][11] Application Note M242. [Link]

-

National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: 2,4-Diaminotoluene. U.S. Department of Health and Human Services.[10] [Link]

-

Organic Syntheses. (1941). 2,4-Diaminotoluene.[2][6][10][12][13] Org. Synth. 1941, 21, 20. [Link]

-

Soto, G., et al. (2014). Toluene Diisocyanate (TDI) Production: Process Description and Economics. Chemical Engineering Process. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.fit.edu [repository.fit.edu]

- 5. researchgate.net [researchgate.net]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Diaminotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mt.com [mt.com]

- 10. epa.gov [epa.gov]

- 11. mt.com [mt.com]

- 12. Reactivity of isocyanate groups of 2,4-TDI in reactions of urethane formation (Journal Article) | OSTI.GOV [osti.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2,4-Diaminotoluene in Organic Solvents vs. Water

Introduction

2,4-Diaminotoluene (2,4-TDA), an aromatic amine of significant industrial importance, serves as a primary intermediate in the synthesis of toluene diisocyanate (TDI), a key component in the production of polyurethanes. Its utility extends to the manufacturing of dyes, pigments, and as a component in various specialty chemicals.[1][2] A thorough understanding of its solubility characteristics across a spectrum of solvents is paramount for process optimization, formulation development, risk assessment, and environmental fate modeling.

Physicochemical Properties Governing Solubility

The solubility of 2,4-diaminotoluene is dictated by its molecular structure, which features a nonpolar aromatic ring and two polar amino groups. This amphiphilic nature results in a nuanced solubility profile.

Key physicochemical parameters influencing the solubility of 2,4-TDA are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [3] |

| Molecular Weight | 122.17 g/mol | [3][4] |

| Melting Point | 97-99 °C | [3][5] |

| Boiling Point | 283-285 °C | [3] |

| pKa (of the conjugate acid) | 5.02 - 5.35 | [5][6] |

| logP (Octanol-Water Partition Coefficient) | 0.074 - 0.337 | [1][5] |

The two primary amino groups on the toluene backbone are the dominant functional groups influencing solubility. These groups can act as both hydrogen bond donors and acceptors, facilitating interactions with polar solvents. The aromatic ring, being hydrophobic, contributes to solubility in nonpolar organic solvents. The low logP value indicates a relatively balanced hydrophilic-lipophilic character, suggesting measurable solubility in both aqueous and organic media.

The basicity of the amino groups, as indicated by the pKa of the conjugate acid, plays a crucial role in aqueous solubility. At a pH below its pKa, 2,4-TDA will be protonated, forming a more water-soluble salt.

Aqueous Solubility Profile

The solubility of 2,4-diaminotoluene in water is a critical parameter for environmental risk assessment and in industrial processes involving aqueous streams. While generally described as slightly soluble, the available quantitative data shows some variation, which can be attributed to differences in experimental conditions such as temperature and analytical methodology.

Quantitative Aqueous Solubility Data:

| Solubility (g/L) | Temperature (°C) | Source |

| 50 | 25 | [5] |

| 38 | Not Specified | [5] |

| 35 (3.5 g/100ml ) | 20 | [4] |

| 7.74 | 25 | [1] |

| 10 - 50 (1-5 mg/mL) | 21.1 (70°F) | [4][6] |

Factors Influencing Aqueous Solubility:

-

Temperature: As with most solids, the solubility of 2,4-TDA in water is expected to increase with temperature. It is described as being "freely soluble" in hot water.

-

pH: The aqueous solubility of 2,4-TDA is highly pH-dependent. In acidic solutions (pH < 5), the amino groups are protonated, forming the corresponding ammonium salts, which are significantly more water-soluble.

-

Ionic Strength: The presence of dissolved salts can influence the solubility of 2,4-TDA through the "salting-in" or "salting-out" effect, although this is generally a secondary factor compared to pH.

Solubility in Organic Solvents

2,4-Diaminotoluene exhibits good solubility in a range of organic solvents, a property leveraged in its synthesis and various industrial applications. Its solubility is primarily driven by interactions between the solvent and the aromatic ring and the amino functional groups.

Qualitative Solubility in Common Organic Solvents:

| Solvent | Polarity | Qualitative Solubility | Source |

| Ethanol | Polar Protic | Very Soluble | [1][4][5][7] |

| Methanol | Polar Protic | Soluble | |

| Ether (Ethyl Ether) | Polar Aprotic | Very Soluble | [1][4][5][7] |

| Benzene | Nonpolar | Very Soluble | [1][4][5][7] |

| Acetone | Polar Aprotic | Soluble | [4] |

| Acetonitrile | Polar Aprotic | Soluble | [7] |

| Chloroform | Polar Aprotic | Soluble | [8] |

The high solubility in polar protic solvents like ethanol and methanol is due to the formation of hydrogen bonds between the solvent's hydroxyl group and the amino groups of 2,4-TDA. In polar aprotic solvents like acetone and ether, dipole-dipole interactions and hydrogen bonding with the solvent's oxygen atom contribute to solubility. The significant solubility in the nonpolar solvent benzene is attributed to van der Waals forces and pi-pi stacking interactions between the aromatic rings of benzene and 2,4-TDA.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a well-designed experimental protocol is essential. The following sections detail two robust methods for determining the solubility of 2,4-diaminotoluene.

Method 1: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid solute with the solvent over a defined period and then quantifying the dissolved concentration.

Experimental Workflow Diagram:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline 2,4-diaminotoluene to a glass vial or flask containing a known volume of the solvent of interest (e.g., 10 mL). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 ± 0.5 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is reached when consecutive measurements yield consistent results.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours in the temperature-controlled environment.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) glass syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents, 0.45 µm pore size) into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification of 2,4-Diaminotoluene:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method.

-

Prepare a calibration curve using standard solutions of 2,4-TDA of known concentrations.

-

Dilute the filtered sample with the mobile phase to fall within the calibration range.

-

Analyze the diluted sample by HPLC with UV detection (e.g., at 250 nm).[8]

-

-

Gas Chromatography (GC): Suitable for volatile solvents.

-

Similar to HPLC, prepare a calibration curve.

-

The sample may require derivatization to improve its chromatographic properties.

-

Analyze the prepared sample using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification.

-

-

Gravimetric Analysis: A simpler, though potentially less precise, method suitable for non-volatile solvents.

-

Accurately weigh a clean, dry evaporation dish.

-

Transfer a known volume of the filtered saturated solution to the dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the 2,4-TDA.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved 2,4-TDA is the difference between the final and initial weights of the dish.

-

-

Method 2: Potentiometric Titration for Aqueous Solubility and pKa Determination

Potentiometric titration is a powerful technique for determining the solubility of ionizable compounds like 2,4-TDA in aqueous media, and it can simultaneously provide an accurate pKa value.

Logical Relationship Diagram:

Caption: Logical flow for determining pKa and solubility via potentiometric titration.

Detailed Step-by-Step Protocol:

-

System Setup:

-

Calibrate a pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Prepare a suspension of 2,4-TDA in a known volume of purified water in a jacketed titration vessel to maintain a constant temperature. Ensure there is an excess of undissolved solid.

-

-

Titration:

-

Immerse the calibrated pH electrode and a burette tip containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the suspension.

-

Stir the suspension continuously.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The resulting titration curve will show a region where the pH changes slowly as the 2,4-TDA dissolves and is protonated, followed by a sharp change in pH.

-

The pKa can be determined from the pH at the half-equivalence point.

-

The solubility of the free base can be calculated from the pH and the amount of titrant added before precipitation or dissolution is complete.

-

Conclusion

The solubility of 2,4-diaminotoluene is a complex interplay of its molecular structure and the nature of the solvent. It exhibits significant solubility in polar organic solvents such as ethanol and ether, and moderate, pH-dependent solubility in water. While qualitative data is readily available, precise quantitative solubility measurements are often required for scientific and industrial applications. This guide provides the foundational knowledge and detailed, robust experimental protocols—namely the shake-flask method and potentiometric titration—to enable researchers to confidently and accurately determine the solubility of 2,4-diaminotoluene in their specific systems of interest. Adherence to these methodologies will ensure the generation of reliable data, crucial for advancing research, development, and safety in the handling and application of this important chemical intermediate.

References

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: 2,4-Diaminotoluene. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Ataman Kimya. 2,4-DIAMINOTOLUENE. [Link]

-

Kowalska, J., & Jeżewska, A. (2017). A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air. Medycyna Pracy, 68(4), 497-505. [Link]

-

PubChem. 2,4-Diaminotoluene. National Center for Biotechnology Information. [Link]

-

Zhang, J., Zhang, C., & Wang, Y. (2014). Determination of 2, 4-toluenediamine in urine by gas chromatography. Wei Sheng Yan Jiu, 43(4), 654-657. [Link]

-

Daoud, A., Cloutier, P. L., Gagné, S., Breau, L., & Lesage, J. (2022). Development of a new SPE UPLC-MS/MS method for extraction and quantitation of TDA on gloves following TDI exposure. PhareSST. [Link]

-

PubMed. High-performance Liquid Chromatography of 2,6- And 2,4-diaminotoluene, and Its Application to the Determination of 2,4-diaminotoluene in Urine and Plasma. [Link]

-

Wikipedia. 2,4-Diaminotoluene. [Link]

-

PubMed. High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma. [Link]

-

U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0). NCBI Bookshelf. [Link]

-

Analytical Chemistry. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

CRC Press. CRC Handbook of Solubility Parameters and Other Cohesion Parameters: Second Edition. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ResearchGate. The UV-Vis spectrum of the oligo(2,4-DAT) synthesized in the (A) fixed.... [Link]

-

CRC Press. CRC HANDBOOK of SOLUBILITY PARAMETERS and OTHER COHESION PARAMETERS. [Link]

-

ResearchGate. A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 4. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Diaminotoluene CAS#: 95-80-7 [m.chemicalbook.com]

- 6. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 7. [A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Extraction and Quantification of 2,4-Diaminotoluene (TDA) from Polyurethane Matrices

Executive Summary

The quantification of 2,4-diaminotoluene (2,4-TDA) in polyurethane (PU) foam is a critical safety requirement for medical devices (e.g., breast implant coatings, wound dressings) and consumer products. TDA is a hydrolysis product of Toluene Diisocyanate (TDI) and a Group 2B carcinogen.

Extracting TDA from a cross-linked PU matrix presents a unique challenge: the analyte is a polar, basic amine trapped within a hydrophobic, swelling polymer network. Standard "soak and inject" methods often yield poor recovery due to amine oxidation or incomplete leaching.

This protocol details a self-validating exhaustive extraction workflow coupled with Heptafluorobutyric Anhydride (HFBA) derivatization . This approach stabilizes the amine, enhances volatility for GC-MS analysis, and ensures compliance with FDA "exhaustive extraction" requirements.

Safety & Handling

WARNING: 2,4-Diaminotoluene is a known carcinogen.

-

Engineering Controls: All weighing and solvent handling must occur within a certified fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste: All extracts and rinsates must be treated as hazardous carcinogenic waste.

Chemical Basis of the Protocol

The Challenge: Matrix Interaction vs. Analyte Stability

Polyurethane foam swells in organic solvents. While swelling opens the pores, it also increases the diffusion path length. Furthermore, aromatic amines like TDA are prone to oxidation and irreversible adsorption onto glass silanols.

Our Solution:

-

Solvent Selection: We utilize a polarity-gradient approach (Polar vs. Non-Polar) as recommended by ISO 10993-12, but with a modification: the addition of 0.1% Acetic Acid . This protonates the amine (

), preventing oxidation and reducing adsorption to glass surfaces. -

Derivatization: We employ HFBA to convert the polar amino groups into stable, hydrophobic fluoro-acyl derivatives. This dramatically improves peak shape and sensitivity in GC-MS.

Protocol A: Exhaustive Extraction (ISO 10993/FDA Compliant)

This workflow is designed to meet FDA requirements for "Exhaustive Extraction," defined as the point where the amount of analyte in a subsequent extraction step is

Materials

-

Apparatus: Borosilicate glass extraction vials (20 mL or 40 mL) with PTFE-lined caps.

-

Solvent A (Polar): Methanol (LC-MS Grade) + 0.1% Acetic Acid.

-

Solvent B (Non-Polar): Dichloromethane (DCM) or Hexane (for lipophilic migration simulation).

-

Agitation: Orbital shaker or temperature-controlled ultrasonic bath.

Step-by-Step Methodology

-

Sample Preparation:

-

Cut the PU foam into pieces approximately

mm. -

Weigh 0.5 g (

g) into the extraction vial. -

Rationale: Small particle size maximizes surface area-to-volume ratio, accelerating diffusion.

-

-

Primary Extraction (Cycle 1):

-

Add 10 mL of Solvent A .

-

Incubate at 37°C (simulated body temperature) for 24 hours with constant agitation (100 rpm).

-

Note: For accelerated material characterization (non-biological), 70°C for 24h is permissible (ISO 10993-12), provided the polymer does not degrade.

-

-

Harvest & Refresh (Cycle 2...n):

-

Decant the solvent into a collection vessel (Pool A).

-

Add fresh 10 mL of Solvent A to the same foam sample.

-

Repeat incubation.

-

-

The 10% Stop Rule (Validation):

-

Analyze Cycle 1 and Cycle 2 extracts separately.

-

IF

, extraction is complete. Pool extracts. -

IF

, proceed to Cycle 3.

-

Data Visualization: Extraction Workflow

Figure 1: Iterative exhaustive extraction workflow ensuring FDA compliance via the 10% threshold rule.

Protocol B: Sample Clean-up & Derivatization

Direct injection of underivatized aromatic amines leads to peak tailing and accumulation on the GC liner. We use Heptafluorobutyric Anhydride (HFBA) to form the bis-heptafluorobutyryl derivative.

Reaction Mechanism

Procedure

-

Concentration: Take 5 mL of the pooled extract. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Redissolve residue in 1 mL Ethyl Acetate.

-

Derivatization:

-

Add 50

L of HFBA reagent. -

Add 20

L of Pyridine (catalyst/acid scavenger). -

Cap tightly and incubate at 60°C for 30 minutes .

-

-

Wash Step (Critical):

-

Cool to room temperature.

-

Add 2 mL of 5% Sodium Bicarbonate (

) solution. Vortex for 30 seconds. -

Why? This neutralizes excess HFBA and acid byproducts which would otherwise damage the GC column.

-

-

Separation: Allow layers to separate. Transfer the top organic layer (Ethyl Acetate) to a GC vial.

Analytical Method: GC-MS Parameters

Instrument: Agilent 7890/5977 (or equivalent)

Column: DB-5MS UI (30m

| Parameter | Setting |

| Inlet Temp | 250°C |

| Injection Mode | Splitless (Purge on at 1.0 min) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Oven Program | 60°C (1 min) |

| Transfer Line | 280°C |

| Source Temp | 230°C |

| Acquisition | SIM Mode (Selected Ion Monitoring) |

Target Ions (Bis-HFB-TDA):

-

Quantifier Ion: m/z 514 (Molecular Ion)

-

Qualifier Ions: m/z 297, m/z 495 (Loss of F)

-

Note: Verify ions by running a pure TDA standard derivatized under the same conditions.

Data Visualization: Analytical Logic

Figure 2: Transformation of labile TDA into stable Bis-HFB-TDA for high-sensitivity MS detection.

Validation Criteria (Self-Validating System)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the protocol must pass these checks before data release:

-

Linearity: Calibration curve (10 - 1000 ng/mL) must have

. -

Recovery: Spiked foam samples (blank foam spiked with TDA) must show 85-115% recovery.

-

LOD/LOQ:

-

Limit of Detection (LOD): Signal-to-Noise ratio > 3:1 (Typically ~2 ng/mL).

-

Limit of Quantification (LOQ): Signal-to-Noise ratio > 10:1.

-

-

Blank Check: Solvent blanks must show 0 area counts at the retention time of TDA to rule out carryover.

References

-

ISO 10993-12:2021. Biological evaluation of medical devices — Part 12: Sample preparation and reference materials. International Organization for Standardization.[1] [Link]

-

U.S. Food and Drug Administration (FDA). Guidance for Industry and FDA Staff: Saline, Silicone Gel, and Alternative Breast Implants. (2020).[2] [Link]

-

National Toxicology Program. Report on Carcinogens, Fifteenth Edition: 2,4-Diaminotoluene. U.S. Department of Health and Human Services. [Link]

-

Motoh, M., et al. "Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography-tandem mass spectrometry."[3][4] Food Science & Nutrition (2014). [Link]

-

Shin, H., et al. "Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry." Forensic Science International (2018). (Reference for HFBA derivatization conditions). [Link]

Sources

- 1. nhiso.com [nhiso.com]

- 2. 2,4-Diaminotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

minimizing oxidation of 2,4-diaminotoluene during sample preparation

A Senior Application Scientist's Guide to Minimizing Oxidation During Sample Preparation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-diaminotoluene (TDA). My name is Dr. Evelyn Reed, and with over 15 years of experience in analytical chemistry and application science, I've frequently encountered the challenges associated with the handling and analysis of reactive aromatic amines like TDA. This guide is designed to provide you with not just protocols, but a deep, mechanistic understanding of why 2,4-diaminotoluene degrades and how to design your sample preparation workflows to ensure the integrity and accuracy of your results. TDA's susceptibility to oxidation is a critical hurdle, leading to sample discoloration, loss of analyte, and the appearance of artifact peaks, which can compromise entire studies. This center offers a collection of troubleshooting guides and frequently asked questions to directly address these issues.

The Core Challenge: Understanding TDA's Instability

2,4-Diaminotoluene is an aromatic amine, a class of compounds known for their reactivity. The two amino groups on the toluene ring are electron-donating, which makes the aromatic ring highly susceptible to electrophilic attack, particularly from atmospheric oxygen. This process, known as auto-oxidation, is the primary cause of sample degradation.

The oxidation of TDA is significantly accelerated by several factors:

-

pH: Neutral and especially alkaline conditions (pH > 7) dramatically increase the rate of oxidation.

-

Oxygen: Direct exposure to air provides the primary oxidant.

-

Light: UV radiation can catalyze the oxidation process.

-

Heat: Elevated temperatures increase the reaction kinetics of degradation.

-

Metal Ions: Trace metal ions in solvents or from labware can act as catalysts for oxidation.

The result of this degradation is the formation of colored quinone-imine structures and other polymerized products, which manifest as a yellow, brown, or black discoloration of your TDA standards and samples. This not only leads to an underestimation of the true TDA concentration but can also introduce interfering compounds in your chromatograms.

Troubleshooting & FAQs

Here, we address some of the most common issues encountered in the lab.

Question: My TDA stock solution turned yellow/brown overnight. Can I still use it?

Answer: No, you should discard the solution and prepare a fresh one. The discoloration is a clear visual indicator of oxidation. Using a degraded standard will lead to inaccurate calibration curves and unreliable quantification of your samples. The colored products are no longer 2,4-diaminotoluene and will have different chromatographic and spectral properties.

Question: I'm seeing multiple, broad, or unexpected peaks in my chromatogram when analyzing TDA. What could be the cause?

Answer: This is a classic symptom of on-column or in-sample degradation. If your sample preparation does not adequately prevent oxidation, the process can continue within the vial in your autosampler or even on the analytical column itself. These degradation products can result in a noisy baseline and extraneous peaks that interfere with your analyte of interest. To troubleshoot this, you should immediately implement the stabilization protocols outlined below, focusing on acidification and the potential use of antioxidants.

Question: How can I be sure that my sample preparation method itself is not causing degradation?

Answer: A self-validating protocol is key. You should perform a simple stability experiment. Prepare your TDA sample using your current method and analyze it immediately (T=0). Then, let the prepared sample sit on the bench or in the autosampler for a period that mimics your typical analytical run time (e.g., 4, 8, or 24 hours) and re-analyze it. A significant decrease in the TDA peak area or the emergence of new peaks over time indicates that your sample preparation is not robust enough to prevent oxidation. A stable preparation should show minimal change in concentration over the tested period.

The Four Pillars of TDA Stabilization: A Multi-faceted Approach

To ensure the integrity of your TDA samples, a multi-pronged strategy is required. Relying on a single technique is often insufficient. The following diagram illustrates the key components of a robust sample stabilization strategy.

Caption: A comprehensive strategy for TDA sample stabilization.

Experimental Protocols

Below are detailed methodologies that incorporate these stabilization principles.

Protocol 1: General Stabilization of Aqueous TDA Samples for HPLC Analysis

This protocol is designed for the routine analysis of TDA in aqueous matrices. The core principle is immediate acidification and the addition of a reducing agent.

Materials:

-

Type I (18.2 MΩ·cm) water

-

Hydrochloric acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Amber HPLC vials with PTFE/silicone septa

-

Nitrogen or Argon gas supply

Procedure:

-

Prepare the Stabilizing Diluent:

-

To 100 mL of Type I water in a volumetric flask, add 100 mg of sodium bisulfite.

-

Carefully add 0.1 mL of concentrated HCl to acidify the solution (final pH should be ~2-3).

-

Mix thoroughly. This diluent should be prepared fresh daily. Sodium bisulfite acts as a reducing agent, scavenging dissolved oxygen.[1][2] The acidic pH protonates the TDA amino groups, significantly reducing their susceptibility to oxidation.

-

-

Sample Preparation:

-

Immediately upon collection, dilute your sample or dissolve your TDA standard in the stabilizing diluent.

-

Perform all dilutions and transfers in amber vials to protect the sample from light.

-

Before sealing the vial, gently flush the headspace with nitrogen or argon for 10-15 seconds to displace atmospheric oxygen. This creates an inert atmosphere in the vial.

-

If not analyzing immediately, store the sealed vials at 2-8 °C.

-

-

Analysis:

-

Proceed with your validated HPLC method. The acidic nature of the sample is generally compatible with reversed-phase chromatography.

-

Protocol 2: Stabilization and Derivatization of TDA for GC-MS Analysis

For GC analysis, the polarity of TDA can lead to poor peak shape and low volatility. Derivatization is necessary and also serves as an excellent stabilization technique by capping the reactive amine groups. Acetylation with acetic anhydride is a common and effective method.[3][4]

Materials:

-

Pyridine

-

Acetic Anhydride

-

Ethyl acetate or other suitable extraction solvent

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Amber GC vials with PTFE/silicone septa

Procedure:

-

Sample Extraction (if in aqueous matrix):

-

Adjust the sample pH to ~8-9 with a suitable base to ensure TDA is in its free base form for efficient extraction. Work quickly to minimize oxidation at this alkaline pH.

-

Immediately extract the TDA into ethyl acetate (or another appropriate solvent) three times.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

-

Derivatization:

-

Transfer the dried extract to a clean, dry reaction vial.

-

Add 50 µL of pyridine followed by 100 µL of acetic anhydride. Pyridine acts as a catalyst and acid scavenger.

-

Seal the vial and heat at 60-70 °C for 30 minutes. The reaction converts TDA to the much more stable and volatile 2,4-bisacetamidotoluene.[3]

-

-

Work-up:

-

Cool the vial to room temperature.

-

Carefully add 1 mL of water to quench the excess acetic anhydride.

-

Neutralize the solution by adding 5% sodium bicarbonate solution until effervescence ceases.

-

Extract the derivatized product into an appropriate solvent (e.g., ethyl acetate).

-

Transfer the organic layer to a clean amber GC vial for analysis.

-

The following diagram illustrates the derivatization workflow for GC-MS analysis.

Caption: Workflow for TDA stabilization via derivatization.

Data Summary Table

| Parameter | Recommendation | Rationale |

| pH | Acidic (pH 2-4) | Protonates amino groups, preventing electron donation and oxidation. |

| Antioxidant | Sodium Bisulfite (0.1% w/v) or Ascorbic Acid (0.1% w/v) | Acts as a reducing agent/oxygen scavenger to chemically prevent oxidation.[1] |

| Atmosphere | Inert (Nitrogen or Argon) | Displaces oxygen from the sample vial headspace, removing the primary oxidant. |

| Light Exposure | Minimize (use amber vials) | Prevents light-catalyzed oxidation. |

| Temperature | Store at 2-8 °C (or on ice) | Slows the kinetics of the degradation reaction. |

| Derivatization | Acetylation or Silylation | Covalently modifies the reactive amine groups, providing excellent stability and improving chromatographic properties for GC.[3][4] |

By implementing these scientifically-grounded strategies, you can overcome the inherent instability of 2,4-diaminotoluene, leading to more accurate, reproducible, and reliable analytical results. Should you have further questions, please do not hesitate to reach out to our application support team.

References

-

Organic Syntheses Procedure. (n.d.). 2,4-diaminotoluene. Retrieved from [Link]

-

Daoud, A., Cloutier, P. L., Gagné, S., Breau, L., & Lesage, J. (n.d.). Development of a new SPE UPLC-MS/MS method for extraction and quantitation of TDA on gloves following TDI exposure. PhareSST. Retrieved from [Link]

-

NIOSH. (1994). 2,4- and 2,6-TOLUENEDIAMINE (in the presence of isocyanates) 5516. CDC. Retrieved from [Link]

-

Trivedi, H. K., & Patel, M. C. (2011). A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique. Scientia Pharmaceutica, 79(4), 909–920. [Link]

-

Kim, H., et al. (2023). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Molecules, 28(22), 7635. [Link]

- Spantah, M., et al. (2015). Stability and Stabilization of Ascorbic Acid. Household and Personal Care Today, 10(3), 22-26.

-

Maeda, Y., et al. (2001). Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate. Journal of Occupational Health, 43(1), 21-28. [Link]

-

Semantic Scholar. (n.d.). High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma. Retrieved from [Link]

-

Zhong, Q., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 11(1), 153. [Link]

-

Trivedi, H. K., & Patel, M. C. (2011). A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique. ResearchGate. Retrieved from [Link]

-

Unger, P. D., & Friedman, M. A. (1979). High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma. Journal of Chromatography A, 174(2), 379-384. [Link]

-

Trivedi, H. K., & Patel, M. C. (2011). A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique. MDPI. Retrieved from [Link]

-

Moldoveanu, S. C. (2019). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]

-

Pourceau, G., et al. (2023). Biosynthesis of Novel Ascorbic Acid Esters and Their Encapsulation in Lignin Nanoparticles as Carriers and Stabilizing Systems. International Journal of Molecular Sciences, 24(10), 8961. [Link]

-

Proot, P., & Joyce, D. (1993). The influence of amino acid source on the stability of ascorbic acid in TPN mixtures. Clinical Nutrition, 12(4), 224-228. [Link]

-

Scite.ai. (n.d.). A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique. Retrieved from [Link]

- Gray, K. R., & Crosby, H. L. (1953). U.S. Patent No. 2,656,249. Washington, DC: U.S.

-

Fu, Y., et al. (2023). Functional Properties of Chitosan Conjugated with Oleic Acid and Caffeic Acid and Its Application in Oil-in-Water Emulsions. Foods, 12(11), 2235. [Link]

Sources

Technical Support Center: Aromatic Amine Analysis & Column Preservation

The following technical guide is designed as a specialized support center resource for researchers analyzing aromatic amines. It prioritizes the prevention of column degradation and the maintenance of data integrity.

Topic: Preventing Column Degradation & Optimizing Separation of Aromatic Amines Audience: Analytical Chemists, Pharmaceutical Researchers, QC Specialists Version: 2.1 (Current)

Introduction: The "Double-Edge" of Aromatic Amines

Aromatic amines (e.g., anilines, phenylamines) present a unique hostility to HPLC columns. Their basicity (

This guide addresses the root causes of these failures and provides validated protocols to prevent them.

Section 1: Mechanisms of Failure

Q: Why do aromatic amines cause rapid column performance loss compared to other analytes?

A: The degradation is rarely "chemical corrosion" of the ligand but rather irreversible surface modification and fouling .

-

Silanol Latching (The "Tailing" Trap): At neutral pH, residual silanols (

) on the silica surface ionize to -

Oxidative Fouling (The "Degradation" Driver): Aromatic amines are easily oxidized (especially in solution) to form azo compounds, hydrazo dimers, or complex polymers (similar to "aniline black"). These oxidation products are often highly hydrophobic and insoluble in aqueous mobile phases. They precipitate at the head of the column, creating voids and high backpressure that solvent washing cannot remove [5].

-

pH-Induced Hydrolysis: To suppress amine ionization, chemists often raise the pH > 8. On standard silica columns, this dissolves the silica backbone, stripping the bonded phase (C18) and collapsing the bed [1].

Visualizing the Interaction Logic

Figure 1: Pathways of column failure when analyzing aromatic amines. Note that oxidative fouling is a distinct physical failure mode separate from silanol-based tailing.

Section 2: Column Selection & Chemistry

Q: My C18 column dies after 50 injections. What stationary phase should I switch to?

A: Standard Type-A or even some Type-B silica columns are unsuitable for routine aromatic amine analysis due to pH limitations and silanol activity.

Recommendation: Switch to a Hybrid Particle or Bidentate C18 column.

| Column Technology | Suitability | Mechanism of Protection | Recommended pH Range |

| Hybrid Silica (e.g., BEH, XTerra) | Best | Organic-inorganic polymer hybrid resists dissolution at high pH. Reduced surface silanols minimize tailing. | pH 1 – 12 |

| Biphenyl / Phenyl-Hexyl | Excellent | pH 2 – 8 (Check Mfr) | |

| Base-Deactivated Silica (BDS) | Good | "End-capped" to cover silanols. Good for peak shape but still susceptible to hydrolysis at high pH. | pH 2 – 8 |

| Polymeric (PS-DVB) | Fair | Chemically inert (pH 1-14 stable) but often suffers from lower efficiency and poor mass transfer for small molecules. | pH 1 – 14 |

Critical Warning: Do NOT use Amino (

Section 3: Mobile Phase & Modifiers

Q: How do I choose the right buffer to prevent tailing without destroying the column?

A: You must control the ionization state of both the analyte and the silica.

Strategy A: Low pH (Sacrificial Silanol Suppression)

-

Protocol: Use 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

-

Mechanism: pH ~2.0 protonates the silanols (

), rendering them neutral. It also protonates the amine ( -

Risk: TFA is a strong ion-pairing agent and can be difficult to wash out of the column (and suppresses MS signal).

Strategy B: High pH (Neutralizing the Analyte)

-

Protocol: Use 10mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.0).

-

Mechanism: pH >

(amine) ensures the aromatic amine is neutral ( -

Requirement: You MUST use a Hybrid (e.g., Waters XBridge/BEH) or Polymer column. Standard silica will dissolve at this pH [4].

Strategy C: The "Sacrificial Base" (For Standard Columns)

-

Protocol: Add 5–10 mM Triethylamine (TEA) to the mobile phase.

-

Mechanism: TEA is a stronger base than most aromatic amines. It saturates the active silanol sites, effectively "blocking" them from the analyte.

-

Note: This is a legacy method. Modern hybrid columns render this largely obsolete.

Section 4: Sample Preparation to Prevent Fouling

Q: The column backpressure rises every time I run my aniline samples. How do I stop this?

A: This indicates oxidative fouling (polymerization) or precipitation. Aromatic amines oxidize rapidly in solution, forming insoluble tars that clog the inlet frit.

Protocol: Anti-Oxidation Sample Prep

-

Solvent: Dissolve samples in the mobile phase immediately prior to injection. Avoid storing them in pure organic solvents (like THF) which promote peroxide formation.

-

Add Antioxidant: Add 0.1% Ascorbic Acid or Sodium Bisulfite to the sample diluent if the amines are unstable.

-

Filtration: Filter all samples through a 0.2 µm PTFE filter before injection.

-

Derivatization (Optional): If stability is critical, derivatize with acetic anhydride to form the acetamide. This removes the reactive amine hydrogen, preventing oxidation and silanol interaction [5].

Section 5: Troubleshooting & Recovery

Q: My peaks are splitting, and pressure is high. Can I save the column?

A: Use the following decision tree to diagnose and attempt recovery.

Figure 2: Troubleshooting logic for aromatic amine analysis.

Protocol: Regeneration Wash for Amine-Fouled Columns

Perform this with the column disconnected from the detector to prevent fouling the flow cell.

-

Water Wash: 95% Water / 5% ACN (20 column volumes) – Removes buffers.

-

Acid Wash: 0.1% Formic Acid in 50:50 Water:ACN (20 CV) – Protonates adsorbed amines for elution.

-

Strong Organic: 100% THF (Tetrahydrofuran) or Isopropanol (20 CV) – Solubilizes hydrophobic oxidation polymers.

-

Re-equilibrate: Return to initial mobile phase conditions.

References

-

Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

-

ChromForum. (2009). Amine column degradation and Schiff Base Formation. Retrieved from [Link]

-

Sielc Technologies. (2025). HPLC Separation of Aromatic Compounds on Mixed-Mode Columns. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Analysis of aromatic amines using precolumn derivatization by HPLC. Retrieved from [Link]

Sources

resolving m-phenylenediamine interference in TDA detection

Technical Support Center: TDA Analysis

Advanced Strategies for Resolving m-Phenylenediamine Interference in Toluenediamine (TDA) Detection

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting and methodological advice for researchers, scientists, and drug development professionals encountering challenges with the analysis of Toluenediamine (TDA), specifically when m-Phenylenediamine (MPD) is present as an interferent.

Section 1: Understanding the Interference (FAQs)

This section addresses the fundamental principles behind the analytical challenge.

Q1: What are Toluenediamine (TDA) and m-Phenylenediamine (MPD)?

A: Toluenediamine (TDA) and m-Phenylenediamine (MPD) are aromatic amines. TDA typically exists as two primary isomers of interest: 2,4-TDA and 2,6-TDA. These compounds are critical precursors in the synthesis of toluene diisocyanate (TDI), which is used to produce polyurethanes.[1] MPD is a structural isomer of TDA, meaning it has the same chemical formula (C₇H₁₀N₂) but a different arrangement of atoms. MPD is used in the production of polymers, dyes, and as a curing agent.

Q2: Why does m-Phenylenediamine (MPD) interfere with TDA detection?

A: The interference is a direct result of their structural similarity. As isomers, TDA and MPD share the same molecular weight and possess very similar physicochemical properties, such as polarity and boiling point. This similarity makes them difficult to separate using standard chromatographic techniques.[2] In many analytical methods, particularly older HPLC and GC methods, MPD can co-elute (elute from the chromatography column at the same time) with TDA isomers, leading to a single, unresolved peak.[3][4][5] This co-elution results in inaccurate quantification and potential false-positive identification of the TDA isomers. The National Institute for Occupational Safety and Health (NIOSH) Method 5516 explicitly notes that m-Phenylenediamine interferes with the determination of 2,4-toluenediamine.[3][6]

Q3: In what types of samples are TDA and MPD likely to be found together?

A: Co-occurrence is common in industrial and environmental samples. This includes samples from polyurethane foam manufacturing plants, where TDA may be present as a hydrolysis product of TDI.[3] They can also be found in samples from industries that manufacture or use azo dyes, adhesives, and certain polymers where both compounds might be used as precursors or exist as impurities.

Section 2: Troubleshooting Guide: Resolving Co-elution and Interference

If your chromatogram shows a broad or shouldering peak for TDA, it is a strong indication of co-elution with MPD.[5] Below are three field-proven strategies to diagnose and resolve this interference.

Strategy A: Chromatographic Method Optimization

The most direct approach to resolving interference is to enhance the chromatographic separation between the analytes.

Q: How can I improve the chromatographic separation of TDA and MPD using HPLC/UPLC?

A: Standard C18 columns separate molecules primarily based on hydrophobicity. Since TDA and MPD have very similar polarities, a C18 column may not provide sufficient selectivity.[2] To resolve these isomers, a stationary phase that offers alternative separation mechanisms, such as π-π interactions, is required. Phenyl-based columns (e.g., Phenyl-Hexyl) are an excellent choice for separating aromatic compounds.[7][8][9][10] The phenyl rings on the stationary phase interact with the aromatic rings of TDA and MPD, providing a unique selectivity that can resolve the isomers.[7][8]

Experimental Protocol 1: HPLC/UPLC Separation using a Phenyl-Hexyl Column

-

Column Selection: Utilize a Phenyl-Hexyl column (e.g., Luna Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm).

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.2 mg/mL and filter through a 0.45 µm syringe filter before injection.[2]

-

HPLC/UPLC Conditions:

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5

-

Mobile Phase B: Acetonitrile

-

Gradient: 50% B to 70% B over 10 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 250 nm

-

Injection Volume: 5 µL

-

-

Analysis: Equilibrate the column for at least 30 minutes until a stable baseline is achieved before injecting the sample.[2]

| Compound | Expected Retention Time (min) on Phenyl-Hexyl | Expected Retention Time (min) on C18 |

| m-Phenylenediamine (MPD) | ~4.5 | ~5.2 |

| 2,4-Toluenediamine (TDA) | ~5.1 | ~5.2 (co-elutes with MPD) |

| 2,6-Toluenediamine (TDA) | ~5.8 | ~5.9 |

| Retention times are illustrative and will vary based on the specific system and conditions. |

Workflow for Chromatographic Method Development

Sources

- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdc.gov [cdc.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]

- 6. Page:NIOSH Manual of Analytical Methods - 5516.pdf/1 - Wikisource, the free online library [en.wikisource.org]

- 7. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]

- 8. support.waters.com [support.waters.com]

- 9. agilent.com [agilent.com]

- 10. lcms.cz [lcms.cz]

enhancing sensitivity of LC-MS/MS for trace diaminotoluene quantification

Technical Support Center: High-Sensitivity LC-MS/MS Quantification of Diaminotoluenes (DAT)

Status: Operational Current Guide Version: 2.4 (Trace Analysis Protocol) Lead Scientist: Dr. A. Vance, Senior Applications Chemist

Executive Summary: The Sensitivity Paradox

Welcome to the advanced troubleshooting hub for Diaminotoluene (DAT) analysis. You are likely here because you are hitting a "sensitivity wall" in the low ng/mL (ppb) or pg/mL (ppt) range.

The Core Problem: DAT molecules (2,4-DAT and 2,6-DAT) are small, highly polar, and prone to rapid oxidation. In standard LC-MS/MS workflows, they suffer from three critical failures:

-

Poor Retention: They elute in the void volume on C18, leading to massive ion suppression.

-

Low Ionization Efficiency: Their low mass results in high background noise and poor protonation competition in ESI.

-

Isomer Co-elution: 2,4- and 2,6-isomers are structurally similar, making baseline separation difficult without specific stationary phase selectivity.

This guide moves beyond standard methods, implementing Chemical Derivatization and Orthogonal Chromatography to break the sensitivity barrier.

Part 1: Diagnostic Workflow

Before altering your method, use this logic tree to pinpoint the exact bottleneck in your current workflow.

Figure 1: Diagnostic logic tree for identifying the root cause of sensitivity loss in DAT analysis.

Part 2: Troubleshooting Modules

Module 1: Sample Stability & Preparation (The Foundation)

Q: Why did my DAT recovery drop by 50% after the samples sat in the autosampler overnight?

A: You are likely seeing oxidative degradation. Aromatic amines like DAT are electron-rich and highly susceptible to oxidation by atmospheric oxygen and light, especially at neutral or alkaline pH.

-

The Fix (Acidification): Immediately upon collection (urine/plasma) or extraction, acidify samples to pH < 3 using HCl or Formic Acid. This protonates the amine groups (

), deactivating the ring towards oxidation. -

The Fix (Antioxidants): Add 1% Ascorbic Acid or Sodium Metabisulfite to the collection buffer.

-

Storage: Amber glass vials are mandatory.

Q: I see massive ion suppression in urine samples. Is Protein Precipitation (PPT) enough?

A: No. PPT leaves too many phospholipids and salts that suppress early-eluting polar compounds. For trace analysis, you must use Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) .

-

Recommended LLE Protocol:

-

Alkalinize sample (pH > 10) with NaOH to ensure DAT is uncharged (

). -

Extract with Dichloromethane (DCM) or MTBE . (DCM is preferred for aromatic amines due to pi-interaction solubility).

-

Evaporate to dryness under Nitrogen.

-

Critical: Reconstitute in mobile phase containing antioxidant (e.g., 0.1% ascorbic acid).

-

Expert Insight: Avoid ethyl acetate if possible; it can extract more polar interferences than DCM.

Module 2: Derivatization Strategies (The Sensitivity Boost)

Q: Even with clean extracts, my LOQ is stuck at 1 ng/mL. How do I reach pg/mL levels?